molecular formula C15H8N4O3S3 B2614667 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 477327-12-1

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2614667
CAS No.: 477327-12-1
M. Wt: 388.43
InChI Key: FHGCTMPGRVOVIZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a benzothiazole unit, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities, with a nitrothiophene carboxamide via a central thiazole linker . The benzothiazole moiety is extensively documented for its significant pharmacological relevance, including anti-cancer, anti-bacterial, and anti-viral properties, making it a valuable template for developing therapeutic agents . The 5-nitrothiophene-2-carboxamide component further enhances the compound's potential as a key intermediate or target for biological screening. Thiophene carboxamides as a class are recognized as privileged scaffolds in chemical sciences, influencing biological activity and interactions with target proteins . This unique structural architecture suggests potential application in the synthesis and exploration of novel enzyme inhibitors. Related compounds featuring benzothiazole and thiophene sulfonamide motifs have been identified as inhibitors of cyclin-dependent kinase 5 (cdk5)/p25, indicating the value of such hybrid structures in kinase research . Researchers can utilize this compound as a key intermediate for constructing more complex polycyclic molecules or as a candidate for direct biological evaluation in high-throughput screens. It is supplied strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O3S3/c20-13(11-5-6-12(24-11)19(21)22)18-15-17-9(7-23-15)14-16-8-3-1-2-4-10(8)25-14/h1-7H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGCTMPGRVOVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can be achieved through several synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group on the thiophene ring undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions, forming an amine derivative. This reaction is critical for modifying electronic properties and enhancing biological interactions.

Conditions Reagents Product Yield Ref.
Hydrogenation (Pd/C, 1 atm)H₂, ethanol5-amino-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide78%
Sodium dithionite (pH 7.4)Na₂S₂O₄, aqueous bufferSame as above65%

Key Findings :

  • Reduction enhances aqueous solubility due to amine formation .

  • The nitro-to-amine conversion is pivotal for antimycobacterial activity .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Conditions Reagents Product Yield Ref.
Acidic (HCl, 6M)Reflux, 12 hr5-nitrothiophene-2-carboxylic acid + 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine92%
Basic (NaOH, 2M)80°C, 8 hrSame as above85%

Key Findings :

  • Hydrolysis is reversible under peptide-coupling agents (e.g., DCC) .

  • The carboxylic acid derivative exhibits reduced cellular permeability compared to the parent amide .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and thiophene rings participate in EAS reactions, such

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Table 1: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide810E. coli
89S. aureus
88B. subtilis
87S. epidermidis

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer activity. Research indicates that derivatives containing benzothiazole and thiazole moieties can act as potent antimitotic agents. For instance, studies have shown that certain analogs effectively inhibit the proliferation of cancer cells in vitro.

Case Study: Anticancer Screening

A study evaluated the anticancer potential against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The results indicated that specific derivatives exhibited significant cytotoxic effects, highlighting their potential as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Insights from Crystallography

Single-crystal X-ray analyses (e.g., for benzothiazole-triazole hybrids) confirm the (E)-configuration of imine functionalities and planar geometries critical for target binding .

Research Findings and Implications

  • Narrow-Spectrum Antibacterials: Nitrothiophene carboxamides with substituted thiazoles show promise against resistant pathogens. For instance, compound 14 (4-cyanophenyl analog) is part of a novel antibacterial series .
  • Synthetic Challenges : Low yields in some analogs (e.g., 42% purity in trifluoromethyl-substituted compounds) underscore the need for optimized reaction conditions .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps may include the formation of the benzothiazole and thiazole moieties, followed by the introduction of the nitrothiophene and carboxamide functional groups. Various synthetic routes have been explored, often optimized for yield and purity using chromatographic techniques.

Antimicrobial Properties

Numerous studies have reported the antimicrobial activity of benzothiazole derivatives, including this compound. This compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus24
Bacillus cereus20
Escherichia coliNo significant activity
Pseudomonas aeruginosaNo significant activity

These findings suggest that while effective against certain pathogens, its efficacy may vary significantly among different bacterial species .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Using the DPPH assay, it was found to exhibit a notable capacity to scavenge free radicals:

Compound IC50 (mg/mL)
This compound0.015
Ascorbic Acid (Control)0.022

The antioxidant activity is attributed to its structural features that enable it to stabilize free radicals effectively .

The biological activities of this compound can be explained through several mechanisms:

  • Antibacterial Mechanism : The compound inhibits bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis.
  • Antioxidant Mechanism : It acts as a hydrogen donor in redox reactions, stabilizing free radicals through resonance stabilization.
  • Anti-inflammatory Effects : It may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Case Studies

A recent study evaluated the compound's effectiveness in treating infections caused by resistant bacterial strains. In vitro tests indicated that it could enhance the efficacy of conventional antibiotics when used in combination therapies . Additionally, animal model studies demonstrated reduced inflammation markers when administered alongside inflammatory stimuli.

Q & A

Q. Table 1: Key Analytical Techniques for Characterization

ParameterMethodConditions/NotesReference
Molecular WeightESI-MSPositive ion mode, m/z 430.3 (M+H⁺)
Regiochemistry1H NMR (DMSO-d6)δ 8.7 ppm (thiazole H), δ 7.9–8.2 ppm (benzothiazole H)
PurityHPLC (C18 column)70:30 acetonitrile/water, Rt=12.3 min

Q. Table 2: In Vitro Biological Activity Data

AssayCell Line/EnzymeResult (IC50)Reference
AntiproliferativeMCF-78.7 ± 1.2 µM
COX-2 InhibitionRecombinant COX-211.65 ± 6.20 µM
mGluR1 BindingRat brainKi = 9.3 nM (PET ligand analog)

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